molecular formula C9H20O3Si2 B13793776 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 55191-13-4

2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester

Cat. No.: B13793776
CAS No.: 55191-13-4
M. Wt: 232.42 g/mol
InChI Key: WRBWZWGIWNGSRX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of pyruvic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as fluoride ions.

    Hydrolysis: The ester can be hydrolyzed to form the corresponding acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the interaction of its functional groups with various molecular targets. The trimethylsilyl groups protect hydroxyl groups from unwanted reactions, allowing for selective modifications. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further chemical reactions .

Comparison with Similar Compounds

2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides unique reactivity and applications in various fields.

Properties

CAS No.

55191-13-4

Molecular Formula

C9H20O3Si2

Molecular Weight

232.42 g/mol

IUPAC Name

trimethylsilyl 2-trimethylsilyloxyprop-2-enoate

InChI

InChI=1S/C9H20O3Si2/c1-8(11-13(2,3)4)9(10)12-14(5,6)7/h1H2,2-7H3

InChI Key

WRBWZWGIWNGSRX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C(=O)O[Si](C)(C)C

Origin of Product

United States

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